3-Phenylbutan-2-one

Description

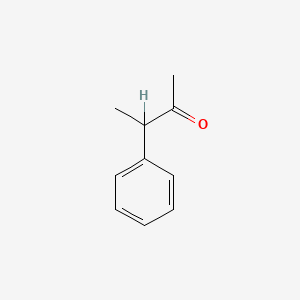

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVWMNAWLNRRPOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801315573 | |

| Record name | 3-Phenyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

769-59-5 | |

| Record name | 3-Phenyl-2-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=769-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbutan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanone, 3-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanone, 3-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-2-butanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801315573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbutan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenylbutan-2-one chemical properties and structure

An In-depth Technical Guide to 3-Phenylbutan-2-one: Chemical Properties and Structure

Introduction

This compound, also known as methyl benzyl methyl ketone, is an aromatic ketone that serves as a versatile intermediate in organic synthesis. Its unique structural features and reactivity make it a compound of interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive overview of its chemical properties, structural identifiers, and common experimental protocols for its synthesis and analysis.

Chemical Structure and Identifiers

The structural identity of this compound is well-defined by various nomenclature and notation systems.

-

Synonyms : 3-Phenyl-2-butanone, Benzyl methyl ketone[1]

-

InChI : InChI=1S/C10H12O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-8H,1-2H3[1][2][4]

The molecule possesses a chiral center at the C3 position, and therefore exists as two enantiomers: (R)-3-phenylbutan-2-one and (S)-3-phenylbutan-2-one.[6][7]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, providing a clear reference for experimental design and evaluation.

| Property | Value | Source(s) |

| Molecular Weight | 148.20 g/mol | [1][7] |

| Appearance | Colorless liquid | |

| Melting Point | -4.5 °C | |

| Boiling Point | 207.3 - 226 °C at 760 mmHg | [3] |

| Density | 0.967 - 0.976 g/cm³ | [3][6] |

| Flash Point | 80.8 °C | [3] |

| Vapor Pressure | 0.227 mmHg at 25°C | [3] |

| Refractive Index | 1.5 | [3] |

| Solubility | Soluble in ethanol, acetone, and ether | |

| LogP | 2.379 | [3][6] |

| Hydrogen Bond Acceptors | 1 | [3][6] |

| Hydrogen Bond Donors | 0 | [3][6] |

| Rotatable Bonds | 2 | [3][5][6] |

Experimental Protocols

Synthesis of this compound

Several synthetic routes are available for the preparation of this compound. A primary and well-documented method involves the use of a Grignard reagent, which proceeds through a 3-hydroxy-3-phenylbutan-2-one intermediate.[8]

Grignard Reaction Pathway:

-

Preparation of Grignard Reagent : Phenylmagnesium bromide is typically prepared by reacting bromobenzene with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction with Diketone : The Grignard reagent is then added dropwise to a solution of a suitable diketone, such as 2,3-butanedione, at a controlled temperature, often cooled in an ice bath.[8] The reaction is typically performed using equimolar amounts of the reactants, though a slight excess of the Grignard reagent may be used.[8]

-

Hydrolysis : After the addition is complete, the reaction mixture is stirred for a specified period before being quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. This step hydrolyzes the intermediate magnesium alkoxide to form 3-hydroxy-3-phenylbutan-2-one.[8]

-

Work-up : The aqueous and organic layers are separated. The aqueous layer is typically extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic extracts are then washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Dehydration/Reduction : The resulting crude 3-hydroxy-3-phenylbutan-2-one can then be subjected to dehydration followed by reduction, or a direct reduction method, to yield the final product, this compound.

Alternative Synthesis Methods:

-

Acid Chloride Method : This process involves the reaction of benzoic acid and butanoyl chloride under alkaline conditions, followed by a hydrogenation reduction step to obtain the final product.[8]

-

Ketone Condensation Reaction : This method involves the reaction of cresol and butanone under alkaline conditions to generate 2-(phenyl)-2-butanol, which is then dehydrated to form this compound.

Analytical Characterization

The identity and purity of synthesized this compound are typically confirmed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Provides information on the number and environment of hydrogen atoms. The spectrum of this compound would show characteristic signals for the aromatic protons of the phenyl group, the methine proton at C3, and the methyl protons at C1 and C4.

-

¹³C NMR : Shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the carbons of the phenyl ring, and the aliphatic carbons.[1]

-

-

Mass Spectrometry (MS) :

-

Infrared (IR) Spectroscopy :

-

The IR spectrum will exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1715-1720 cm⁻¹. Other bands corresponding to C-H bonds of the aromatic and aliphatic groups will also be present.[1]

-

Visualized Synthesis Pathway

The following diagram illustrates a generalized workflow for the synthesis of this compound via the Grignard reaction.

Caption: Grignard synthesis workflow for this compound.

Safety and Handling

This compound is considered harmful if swallowed and may cause an allergic skin reaction.[1][5] Standard laboratory safety precautions should be followed when handling this chemical.

-

Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection.[5][9]

-

Ventilation : Handle in a well-ventilated area to avoid inhaling vapors.[9]

-

Handling : Avoid contact with skin and eyes. If contact occurs, rinse immediately with plenty of water. Do not eat, drink, or smoke when using this product.[5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][10]

This guide provides a foundational understanding of this compound for professionals engaged in chemical research and development. The compiled data and protocols are intended to facilitate further investigation and application of this compound.

References

- 1. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Butanone, 3-phenyl- [webbook.nist.gov]

- 3. This compound|lookchem [lookchem.com]

- 4. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]

- 5. Page loading... [wap.guidechem.com]

- 6. (3S)-3-Phenylbutan-2-one|lookchem [lookchem.com]

- 7. (R)-3-Phenyl-2-butanone | C10H12O | CID 15557105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 769-59-5 | Benchchem [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. This compound | 769-59-5 | AAA76959 | Biosynth [biosynth.com]

An In-depth Technical Guide to 3-Phenylbutan-2-one (CAS: 769-59-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Phenylbutan-2-one, a significant ketone in organic synthesis and a subject of interest in metabolic studies. This document details its physicochemical properties, spectroscopic profile, synthesis and reactivity, and known biological interactions, presenting data in a structured format for scientific and research applications.

Physicochemical and Spectroscopic Data

This compound is a colorless, hygroscopic liquid with a characteristic aroma.[1] Its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 769-59-5 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₂O | [2][3] |

| Molecular Weight | 148.20 g/mol | [2][4] |

| IUPAC Name | This compound | [2] |

| Appearance | Colorless, hygroscopic liquid with a special aroma | [1] |

| Melting Point | -4.5 °C | [1] |

| Boiling Point | 225-226 °C (at 760 mmHg) | [1] |

| Density | 0.976 g/mL | [1] |

| Solubility | Soluble in ethanol, acetone, and ether | [1] |

| Flash Point | 80.8 °C | |

| Refractive Index | 1.5 | |

| LogP | 2.1 | [2] |

| InChIKey | CVWMNAWLNRRPOL-UHFFFAOYSA-N | [2][4] |

| SMILES | CC(C1=CC=CC=C1)C(=O)C | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Data / Observations | Source(s) |

| Mass Spectrometry (GC-MS) | Major m/z peaks: 148 (M+), 105, 43 | [2] |

| ¹H NMR | Predicted spectra are available, but detailed experimental data is not readily accessible in public literature. | [3] |

| ¹³C NMR | Predicted spectra are available, but detailed experimental data is not readily accessible in public literature. | [2][3] |

| Infrared (IR) | Vapor phase IR spectra are available through specialized databases. | [2] |

Note: While NMR and IR spectra for this compound exist, detailed peak assignments from public sources are limited. Researchers should consult specialized databases or perform their own analyses for definitive characterization.

Synthesis and Reactivity

This compound serves as a versatile intermediate in organic synthesis. Its preparation can be achieved through several routes, and its ketone functional group dictates its reactivity profile.

Experimental Protocol: Synthesis via Ketonization (Acid Chloride Method)

This protocol is a representative example based on established ketonization reactions.[1]

-

Acylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), combine benzoic acid and a suitable solvent like anhydrous tetrahydrofuran (THF). Cool the mixture in an ice bath.

-

Slowly add an equimolar amount of butanoyl chloride to the cooled solution while stirring.

-

Under alkaline conditions (e.g., dropwise addition of a non-nucleophilic base like triethylamine), allow the reactants to form a mixed anhydride intermediate. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it sequentially with water and brine, and then dry it over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the solvent in vacuo to yield the crude intermediate product.

-

Hydrogenation Reduction: Dissolve the crude intermediate in a solvent such as ethanol. Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Palladium on Carbon).

-

Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction until the starting material is consumed (via TLC or GC-MS).

-

Purification: Filter the catalyst through a pad of Celite®, washing with ethanol. Remove the solvent under reduced pressure. Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to obtain pure this compound.

Key Chemical Reactions

The chemistry of this compound is dominated by its ketone group.

-

Baeyer-Villiger Oxidation: This reaction converts the ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the adjacent groups determines the regioselectivity of oxygen insertion. For this compound, the secondary phenyl-substituted alkyl group migrates preferentially over the methyl group, yielding methyl 2-phenylpropanoate. This reaction is valuable for creating chiral esters from ketones.[6][7]

-

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds. These reactions are fundamental for building more complex carbon skeletons.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol is a generalized procedure for the oxidation of a ketone to an ester.[8]

-

Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable chlorinated solvent, such as dichloromethane (DCM), in a round-bottomed flask equipped with a magnetic stirrer.

-

Reagent Addition: Add m-CPBA (approx. 1.1-1.5 equivalents) portion-wise to the solution at room temperature. An initial cooling in an ice bath may be necessary to control any exotherm.

-

Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or GC-MS until the starting ketone is consumed. This may take several hours to overnight.

-

Quenching: Upon completion, cool the reaction mixture and quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).

-

Work-up: Dilute the mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove m-chlorobenzoic acid, followed by water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude ester, methyl 2-phenylpropanoate, can be purified by flash column chromatography.

Biological Activity and Toxicology

The biological profile of this compound is not extensively characterized in public literature. Its primary relevance to drug development professionals lies in its role as a potential metabolite and its toxicological properties.

Metabolism

In vitro studies using rabbit liver preparations have shown that this compound is primarily metabolized via reduction of the ketone.[9]

-

Primary Metabolic Pathway: The principal metabolites are the corresponding secondary alcohols (3-phenylbutan-2-ol).[9]

-

Minor Metabolic Pathways: Small quantities of 1,2-glycols and ketols (2-one-1-ols) have also been observed as metabolic products.[9]

-

Comparison to Phenylacetone: Unlike phenylacetone, the metabolism of this compound does not produce detectable amounts of benzoic acid, indicating that cleavage of the carbon chain is not a significant metabolic route.[9]

Toxicology and Safety

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards.[2][3]

-

H302: Harmful if swallowed. [2][3] This corresponds to Acute Toxicity, Oral (Category 4).

-

H317: May cause an allergic skin reaction. [2][3] This corresponds to Skin Sensitization (Category 1).

Handling Precautions: Due to its hazard profile, appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this compound.[1] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1] In case of skin contact, the affected area should be washed immediately with plenty of water.[1] If swallowed, medical attention should be sought immediately.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 2-Butanone, 3-phenyl- [webbook.nist.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 7. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]

- 8. Baeyer-Villiger oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. In vitro metabolism of phenylacetone, phenyl-2-butanone, and 3-methyl-1-phenyl-2-butanone by rabbit liver preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Phenylbutan-2-one from benzaldehyde and 2-butanone

Abstract: This technical guide provides a comprehensive overview of the synthesis of 3-Phenylbutan-2-one from benzaldehyde and 2-butanone. The synthesis is a two-step process commencing with an acid-catalyzed Claisen-Schmidt condensation to form the intermediate, (E)-3-methyl-4-phenylbut-3-en-2-one, followed by a selective catalytic hydrogenation to yield the final product. This document furnishes detailed experimental protocols, quantitative data, and a visualization of the reaction pathway, intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a valuable organic intermediate with applications in the synthesis of various pharmaceuticals and fine chemicals. Its synthesis from readily available starting materials, benzaldehyde and 2-butanone, presents an efficient and scalable route. The overall synthetic strategy involves two key transformations: a carbon-carbon bond formation via a Claisen-Schmidt condensation and a subsequent selective reduction of an α,β-unsaturated ketone. This guide details the methodologies for these transformations, providing a reproducible and in-depth protocol for laboratory and potential pilot-scale production.

Reaction Pathway

The synthesis of this compound from benzaldehyde and 2-butanone proceeds through a two-step reaction sequence as illustrated below.

Experimental Protocols

Step 1: Synthesis of (E)-3-Methyl-4-phenylbut-3-en-2-one via Acid-Catalyzed Claisen-Schmidt Condensation

The first step involves the acid-catalyzed condensation of benzaldehyde with 2-butanone. Under acidic conditions, the reaction favors the formation of the thermodynamic enol from the methylene group of 2-butanone, leading to the desired intermediate, (E)-3-methyl-4-phenylbut-3-en-2-one[1].

Experimental Workflow:

Detailed Protocol:

-

Reactor Setup: A multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser is charged with 2-butanone and the acid catalyst.

-

Reaction Initiation: The mixture is heated to the desired reaction temperature (refer to Table 1) with continuous stirring.

-

Addition of Benzaldehyde: Benzaldehyde is added dropwise to the heated mixture over a period of 30-60 minutes.

-

Reaction: The reaction mixture is maintained at the set temperature and stirred for the specified duration (refer to Table 1). The progress of the reaction can be monitored by gas chromatography (GC) by tracking the consumption of benzaldehyde.

-

Work-up and Purification: Upon completion, the reaction is stopped, and the mixture is cooled to room temperature. The crude product can be purified by recrystallization from a suitable solvent such as methanol to yield the pure (E)-3-methyl-4-phenylbut-3-en-2-one[2].

Quantitative Data for Claisen-Schmidt Condensation:

| Parameter | Value | Reference |

| Benzaldehyde to 2-Butanone Molar Ratio | 1 : 2.5 to 1 : 3.5 | [2] |

| Acid Catalyst | Concentrated H₂SO₄ or HCl | [1][2] |

| Catalyst Loading (mass ratio to 2-butanone) | 25:100 to 35:100 | [2] |

| Reaction Temperature | 50 - 80 °C | [2] |

| Reaction Time | 2 - 5 hours | [2] |

| Yield | >90% (of crude product) | [2] |

Step 2: Synthesis of this compound via Catalytic Hydrogenation

The second step is the selective reduction of the carbon-carbon double bond of the α,β-unsaturated ketone intermediate to afford the saturated ketone, this compound. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Experimental Workflow:

Detailed Protocol:

-

Reactor Setup: A hydrogenation reactor is charged with (E)-3-methyl-4-phenylbut-3-en-2-one, a suitable solvent (e.g., methanol or tetrahydrofuran), and the Pd/C catalyst.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas to remove air. The reactor is then pressurized with hydrogen to the desired pressure (refer to Table 2) and heated to the reaction temperature with vigorous stirring.

-

Reaction Monitoring: The progress of the hydrogenation is monitored by high-performance liquid chromatography (HPLC) by observing the disappearance of the starting material.

-

Work-up and Purification: Once the reaction is complete, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the Pd/C catalyst. The solvent is removed from the filtrate under reduced pressure, and the resulting crude product is purified by vacuum distillation to yield pure this compound[2].

Quantitative Data for Catalytic Hydrogenation:

| Parameter | Value | Reference |

| Substrate | (E)-3-Methyl-4-phenylbut-3-en-2-one | [2] |

| Catalyst | 5% Palladium on Carbon (Pd/C) | [2] |

| Catalyst Loading (mass ratio to substrate) | 1:10 | [2] |

| Solvent | Methanol or Tetrahydrofuran (THF) | [2] |

| Hydrogen Pressure | 0.4 - 0.45 MPa | [2] |

| Reaction Temperature | 40 - 50 °C | [2] |

| Reaction Time | 4.5 - 5 hours | [2] |

| Purity of Product | >99% (by GC and HPLC) | [2] |

Conclusion

The synthesis of this compound from benzaldehyde and 2-butanone is a robust and efficient two-step process. The acid-catalyzed Claisen-Schmidt condensation provides the α,β-unsaturated ketone intermediate in high yield, and subsequent catalytic hydrogenation selectively reduces the carbon-carbon double bond to afford the desired product with high purity. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful laboratory synthesis of this important chemical intermediate. Further optimization of reaction conditions may be possible to enhance yields and reduce reaction times for specific applications.

References

IUPAC name and synonyms for 3-Phenylbutan-2-one

An In-Depth Technical Guide to 3-Phenylbutan-2-one

Introduction

This compound is an organic compound classified as a mixed alkyl-aromatic ketone.[1] Its structure incorporates a carbonyl group bonded to a methyl group and a larger alkyl chain substituted with a phenyl group.[1] This unique arrangement at the intersection of ketones and aromatic systems defines its chemical properties and reactivity.[1] This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, tailored for researchers and professionals in drug development and chemical synthesis.

The standard IUPAC name for this compound is This compound .[2][3] It is also known by its stereoisomer form, (3S)-3-phenylbutan-2-one.[4]

A variety of synonyms are used to identify this compound in literature and chemical databases:

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data points for experimental design and analysis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O | [2][5][6][8] |

| Molecular Weight | 148.20 g/mol | [2][4] |

| Appearance | Colorless liquid with a special aroma | [5] |

| Melting Point | -4.5 °C | [5] |

| Boiling Point | 225-226 °C | [5] |

| 210-212 °C | [5] | |

| 207.3 ± 9.0 °C (Predicted) | [9] | |

| Density | 0.976 g/mL | [5] |

| 0.9952 g/cm³ (at 0 °C) | [5] | |

| 0.967 ± 0.06 g/cm³ (Predicted) | [9] | |

| Flash Point | 80.8 °C | [5] |

| Refractive Index | 1.5 | [5] |

| Vapor Pressure | 0.227 mmHg at 25°C | [5][6] |

| Solubility | Soluble in ethanol, acetone, and ether | [5] |

| CAS Number | 769-59-5 | [2][5][6][8] |

| InChIKey | CVWMNAWLNRRPOL-UHFFFAOYSA-N | [2][3][10] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. The following are detailed experimental protocols for two common approaches.

Ketone Condensation Reaction

This method involves the reaction of cresol and butanone under alkaline conditions to form a 2-(phenyl)-2-butanol intermediate, which is subsequently dehydrated to yield the final product.[1][5]

Methodology:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, combine cresol and butanone in an appropriate solvent.

-

Addition of Base: Slowly add a suitable alkaline catalyst to the mixture.

-

Condensation: Heat the reaction mixture to reflux to facilitate the condensation reaction, forming the 2-(phenyl)-2-butanol intermediate.[1]

-

Dehydration: Upon completion of the condensation, subject the intermediate to dehydration conditions, typically by heating with a strong acid catalyst, to yield this compound.[1]

-

Purification: The crude product is then purified using standard techniques such as vacuum distillation to obtain the final, high-purity compound.

Caption: Workflow for the synthesis of this compound via ketone condensation.

Acid Chloride Method

This synthetic route utilizes benzoic acid and butanoyl chloride, which react under alkaline conditions, followed by a hydrogenation reduction step.[5]

Methodology:

-

Acylation: Benzoic acid is reacted with butanoyl chloride in the presence of a base. This step forms an intermediate product.[5]

-

Hydrogenation Reduction: The intermediate from the acylation step is then subjected to hydrogenation reduction to yield this compound.[5]

-

Workup and Purification: The reaction mixture is worked up to isolate the crude product, which is then purified, typically by distillation.

Caption: Workflow for the synthesis of this compound via the acid chloride method.

Chemical Reactivity

The chemical behavior of this compound is governed by the electrophilic nature of its carbonyl carbon and the influence of the adjacent phenyl group.[1]

Nucleophilic Addition Reactions

Nucleophilic addition is a primary reaction type for this ketone.[1] The carbonyl carbon is susceptible to attack by nucleophiles. The stereoselectivity of these additions can be significantly influenced by the choice of the nucleophilic reagent.[1] For instance, the use of different phenylmetallic reagents (e.g., phenyllithium vs. Grignard reagents) can lead to different stereoisomeric alcohol products.[1]

Caption: Key chemical transformations of this compound.

Baeyer-Villiger Oxidation

Enzymatic oxidation of this compound has been demonstrated using Phenylacetone Monooxygenase (PAMO).[1] This enzyme catalyzes the insertion of an oxygen atom to convert the ketone into its corresponding ester.[1] This reaction is noted for its high enantioselectivity, making it a valuable method for the kinetic resolution of racemic mixtures of substituted 3-phenylbutan-2-ones.[1]

Spectral Information

Various spectroscopic techniques are used to characterize this compound. Available data includes:

-

Mass Spectrometry (MS): GC-MS data is available, providing information on the fragmentation pattern of the molecule under electron ionization.[2][3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectral data has been reported.[2]

-

Infrared (IR) Spectroscopy: Vapor phase IR spectra are available for this compound.[2]

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

-

Acute toxicity, oral (Category 4): Harmful if swallowed.[2][8]

-

Skin sensitization (Category 1): May cause an allergic skin reaction.[2][8]

Standard precautionary measures should be taken when handling this chemical, including avoiding inhalation of vapors, preventing contact with skin and eyes, and using appropriate personal protective equipment in a well-ventilated area.[5]

References

- 1. This compound | 769-59-5 | Benchchem [benchchem.com]

- 2. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Butanone, 3-phenyl- [webbook.nist.gov]

- 4. (3S)-3-Phenylbutan-2-one | C10H12O | CID 15557104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. This compound|lookchem [lookchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Page loading... [wap.guidechem.com]

- 9. (3S)-3-Phenylbutan-2-one|lookchem [lookchem.com]

- 10. musechem.com [musechem.com]

(S)-3-Phenylbutan-2-one: A Versatile Chiral Building Block for Asymmetric Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(S)-3-Phenylbutan-2-one, a chiral ketone, has emerged as a valuable and versatile building block in the field of asymmetric synthesis. Its strategic importance lies in the presence of a stereogenic center alpha to a carbonyl group, providing a key handle for the stereocontrolled construction of complex molecular architectures. This guide offers a comprehensive overview of the properties, synthesis, and applications of (S)-3--Phenylbutan-2-one, with a focus on providing practical experimental details and comparative data for researchers in academia and the pharmaceutical industry. The ability to selectively synthesize one enantiomer of a chiral molecule is of paramount importance in drug development, as often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful[1].

Physicochemical and Spectroscopic Properties

(S)-3-Phenylbutan-2-one is a colorless liquid with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol [2][3]. A summary of its key physical and computed properties is presented in Table 1.

Table 1: Physicochemical Properties of (S)-3-Phenylbutan-2-one

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [2][3] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| CAS Number | 23406-52-2 | [2][3] |

| Appearance | Colorless liquid | [4] |

| Boiling Point (predicted) | 207.3 ± 9.0 °C | [5] |

| Density (predicted) | 0.967 ± 0.06 g/cm³ | [5] |

| XLogP3 | 2.1 | [2] |

Table 2: Spectroscopic Data for 3-Phenylbutan-2-one

| Technique | Key Data and Interpretation | Reference |

| ¹³C NMR | Spectra available for the racemic mixture. Key signals include those for the carbonyl carbon, the chiral methine carbon, the methyl groups, and the aromatic carbons. | [6][7] |

| ¹H NMR | Predicted spectra are available. Expected signals include a quartet for the proton at the chiral center, a doublet for the adjacent methyl group, a singlet for the other methyl group, and multiplets for the aromatic protons. | [8] |

| GC-MS | The mass spectrum of the racemic compound shows a molecular ion peak at m/z 148. | [6][7] |

| IR Spectroscopy | A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1715 cm⁻¹. | [5] |

Asymmetric Synthesis of (S)-3-Phenylbutan-2-one

The enantioselective synthesis of (S)-3-Phenylbutan-2-one is a key challenge and an active area of research. Several strategies have been developed to achieve high enantiomeric purity, primarily focusing on asymmetric hydrogenation and enzymatic kinetic resolution.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a suitable prochiral precursor is a powerful method for establishing the stereocenter. This typically involves the use of a chiral catalyst to selectively deliver hydrogen to one face of the molecule.

Caption: Asymmetric hydrogenation workflow.

A general experimental protocol for the asymmetric hydrogenation of a prochiral precursor is outlined below.

Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a solution of the chiral catalyst (e.g., [RuCl₂(BINAP)]₂) is prepared in a suitable degassed solvent (e.g., ethanol or methanol).

-

Reaction Setup: The prochiral substrate is dissolved in the same solvent in a high-pressure reactor.

-

Hydrogenation: The catalyst solution is added to the substrate solution under an inert atmosphere. The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm).

-

Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., room temperature to 80 °C) and monitored by techniques like TLC or GC until completion.

-

Work-up and Purification: Upon completion, the reactor is depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the enantiomerically enriched (S)-3-Phenylbutan-2-one.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC analysis.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful biocatalytic method that utilizes the stereoselectivity of enzymes to separate a racemic mixture. In the case of this compound, a lipase can be used to selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-enantiomer.

Caption: Enzymatic kinetic resolution workflow.

Experimental Protocol: Enzymatic Kinetic Resolution

-

Reaction Setup: Racemic this compound is dissolved in an organic solvent (e.g., hexane or toluene).

-

Enzyme and Acyl Donor Addition: A lipase (e.g., Novozym 435, which is Candida antarctica lipase B immobilized on acrylic resin) and an acyl donor (e.g., vinyl acetate) are added to the solution.

-

Reaction: The mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle shaking.

-

Monitoring: The progress of the reaction is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining ketone. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted ketone and the acylated product.

-

Work-up and Separation: Once the desired conversion is reached, the enzyme is filtered off. The solvent is evaporated, and the remaining mixture of (S)-3-phenylbutan-2-one and the (R)-ester is separated by column chromatography.

Table 3: Comparison of Asymmetric Synthesis Methods for (S)-3-Phenylbutan-2-one and Related Chiral Ketones

| Method | Catalyst/Enzyme | Substrate | Yield (%) | ee (%) | Reference |

| Asymmetric Hydrogenation | [RuCl₂(BINAP)]₂ | 3-Aryl-3-buten-2-ol | >90 | >95 | [5] |

| Asymmetric Transfer Hydrogenation | Rhodium complexes | α,β-Unsaturated ketones | High | up to 99 | [9] |

| Enzymatic Kinetic Resolution | Candida antarctica Lipase B | Racemic this compound | ~45 (for S-ketone) | >99 | [10] |

| Chemoenzymatic Deracemization | Combination of chemical and enzymatic catalysts | Racemic α-aryl ketones | High | High | [] |

Applications in Asymmetric Synthesis

(S)-3-Phenylbutan-2-one serves as a valuable chiral precursor for the synthesis of a variety of more complex chiral molecules, including active pharmaceutical ingredients (APIs). Its stereocenter can direct the formation of new stereocenters in subsequent reactions.

Synthesis of Chiral Alcohols

The ketone functionality of (S)-3-Phenylbutan-2-one can be stereoselectively reduced to afford the corresponding chiral alcohol, (2S,3S)-3-phenylbutan-2-ol or (2R,3S)-3-phenylbutan-2-ol, depending on the reducing agent and reaction conditions. These chiral diols are important building blocks in their own right.

Caption: Synthesis of chiral alcohols.

Experimental Protocol: Stereoselective Reduction to Chiral Alcohol

-

Reaction Setup: (S)-3-Phenylbutan-2-one is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Addition of Reducing Agent: A stereoselective reducing agent (e.g., L-Selectride® or a chiral borane reagent) is added dropwise to the solution.

-

Reaction and Quenching: The reaction is stirred at low temperature for a specified time and then quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Work-up and Purification: The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the chiral alcohol.

-

Stereochemical Analysis: The diastereomeric ratio and enantiomeric excess of the product are determined by NMR spectroscopy and chiral HPLC or GC.

Precursor to Active Pharmaceutical Ingredients (APIs)

The chiral scaffold of (S)-3-Phenylbutan-2-one is incorporated into the synthesis of various biologically active molecules. For instance, it can be a key intermediate in the synthesis of certain enzyme inhibitors or receptor modulators where the specific stereochemistry is crucial for activity. The development of efficient synthetic routes to such chiral building blocks is a significant focus in the pharmaceutical industry[12][13][14].

Conclusion

(S)-3-Phenylbutan-2-one is a highly valuable chiral building block with significant applications in asymmetric synthesis. The development of efficient and stereoselective methods for its preparation, such as asymmetric hydrogenation and enzymatic kinetic resolution, has made this compound more accessible for research and development. Its utility in the stereocontrolled synthesis of complex chiral molecules, including potential active pharmaceutical ingredients, underscores its importance in modern organic chemistry and drug discovery. This guide provides a foundational understanding and practical details to aid researchers in utilizing (S)-3-Phenylbutan-2-one in their synthetic endeavors.

References

- 1. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwindsor.ca [uwindsor.ca]

- 3. (3S)-3-Phenylbutan-2-one | C10H12O | CID 15557104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C─H Bond Addition to 1,3-Enynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-METHYL-1-PHENYL-2-BUTANONE(2893-05-2) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Photochemical deracemization of 2,3-allenoic acids mediated by a sensitizing chiral phosphoric acid catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Active pharmaceutical ingredient (API) chemicals: a critical review of current biotechnological approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 3-Phenylbutan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-phenylbutan-2-one, a key intermediate in various chemical syntheses. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document outlines the expected solubility behavior based on its chemical structure and provides a detailed experimental protocol for its determination.

Introduction to this compound

This compound, also known as benzyl methyl ethyl ketone, is a colorless to pale yellow liquid with the chemical formula C₁₀H₁₂O. Its structure, featuring a phenyl group attached to a butanone backbone, imparts a moderate polarity. This structural characteristic is the primary determinant of its solubility in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, reaction kinetics, and purification processes.

Qualitative Solubility Profile

Based on its chemical structure, this compound is expected to be soluble in a range of common organic solvents. General principles of "like dissolves like" suggest good solubility in polar aprotic and some polar protic solvents.

Expected Solubility:

-

Moderate to Low Solubility: Non-polar solvents such as hexanes and toluene.

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility ( g/100 mL) at 25°C |

| Acetone | C₃H₆O | 5.1 | > 50 |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 50 |

| Ethanol | C₂H₅OH | 4.3 | > 40 |

| Methanol | CH₃OH | 5.1 | > 40 |

| Toluene | C₇H₈ | 2.4 | < 10 |

| n-Hexane | C₆H₁₄ | 0.1 | < 1 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the isothermal shake-flask method, a widely accepted technique for solubility measurement.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath

-

Calibrated thermometer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Glass vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C).

-

Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered solution with the respective solvent to a concentration within the calibrated range of the analytical instrument.

-

4.3. Quantification

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations of this compound in the same solvent.

-

The solubility is then calculated from the concentration of the saturated solution, taking into account the dilution factor.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

References

An In-depth Technical Guide to 3-Phenylbutan-2-one: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Phenylbutan-2-one, covering its discovery and historical synthesis, physicochemical properties, and detailed experimental protocols for its preparation. Additionally, it explores the current understanding of its biological activities, with a focus on its potential as an antimicrobial agent. This document aims to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development by consolidating key technical data and methodologies.

Introduction

This compound, also known as benzyl methyl ketone or 1-phenyl-2-butanone, is an aromatic ketone with a distinct, pleasant aroma. Its molecular structure, featuring a phenyl group attached to a butane backbone with a carbonyl group at the second position, makes it a versatile intermediate in organic synthesis. While it has found applications in the fragrance industry, its potential biological activities have garnered interest in the scientific community. This guide delves into the historical context of its synthesis and explores the available data on its properties and potential applications.

Discovery and History of Synthesis

The precise first synthesis of this compound is not definitively documented in readily available historical literature. However, its synthesis falls within the scope of well-established chemical reactions developed in the 19th and early 20th centuries. The most probable historical synthetic routes would have involved classical organic reactions such as the Friedel-Crafts acylation or Grignard reactions.

The Friedel-Crafts acylation, discovered in 1877, would have been a primary method for the synthesis of aromatic ketones like this compound.[1] This reaction involves the acylation of an aromatic ring with an acyl halide or anhydride using a strong Lewis acid catalyst. Another plausible historical route is the Grignard reaction, discovered in the early 1900s, which provides a powerful method for the formation of carbon-carbon bonds.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O | [2] |

| Molecular Weight | 148.20 g/mol | [3] |

| CAS Number | 769-59-5 | [2] |

| Appearance | Colorless liquid | [4] |

| Odor | Special aroma | [4] |

| Boiling Point | 225-226 °C | [4] |

| Melting Point | -4.5 °C | [4] |

| Density | 0.976 g/mL | [4] |

| Solubility | Soluble in ethanol, acetone, and ether | [4] |

| ¹H NMR (CDCl₃, 500 MHz) | δ: 2.29 (s, 3H), 3.08 (dd, J = 14.3, 8.1 Hz, 1H), 3.34 (dd, J = 14.3, 6.2 Hz, 1H), 4.41 (dd, J = 8, 6.2 Hz, 1H), 7.21–7.33 (m, 5H) | [5] |

| ¹³C NMR | Predicted shifts available in chemical databases | |

| IR (Vapor Phase) | Spectra available in public databases | [6] |

| Mass Spectrum (GC-MS) | m/z top peak: 148; 2nd highest: 105; 3rd highest: 43 | [6] |

Experimental Protocols for Synthesis

Friedel-Crafts Acylation of Benzene

This method involves the reaction of benzene with 2-phenylbutanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Diagram of Experimental Workflow:

Caption: Workflow for the synthesis of this compound via Friedel-Crafts acylation.

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (1.1 eq) and dry benzene (excess).

-

Addition of Acyl Chloride: The flask is cooled in an ice bath, and 2-phenylbutanoyl chloride (1.0 eq) is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-3 hours until the evolution of HCl gas ceases.

-

Work-up: The reaction mixture is cooled and poured slowly onto crushed ice with stirring. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: The combined organic extracts are washed successively with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield this compound.

Grignard Reaction

This synthesis involves the reaction of a phenylmagnesium halide with a suitable butanone derivative.

Diagram of Experimental Workflow:

Caption: Workflow for the synthesis of this compound via a Grignard reaction followed by oxidation.

Methodology:

-

Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.2 eq) are stirred in anhydrous diethyl ether. Bromobenzene (1.2 eq) in anhydrous diethyl ether is added dropwise to initiate the formation of phenylmagnesium bromide.

-

Reaction: The Grignard reagent is cooled in an ice-salt bath, and a solution of 2,3-butanedione (1.0 eq) in anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification of Intermediate: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give crude 3-hydroxy-3-phenylbutan-2-one, which can be purified by vacuum distillation.[4]

-

Oxidation: The purified tertiary alcohol is then oxidized to the corresponding ketone, this compound, using a suitable oxidizing agent such as pyridinium chlorochromate (PCC) or via a Swern oxidation. The final product is then purified by column chromatography or distillation.

Biological Activities and Potential Applications

While primarily used in the fragrance industry, there have been some indications of biological activity for this compound, particularly as an antimicrobial agent. However, it is important to note that detailed studies elucidating its specific mechanism of action are limited in publicly available scientific literature.

Proposed Antimicrobial Mechanism of Action

Some sources suggest that this compound may exert antibacterial effects against bacteria such as Enterobacter aerogenes and Bacillus subtilis. The proposed, though not definitively proven, mechanism of action involves the inhibition of fatty acid biosynthesis. Fatty acid synthesis is an essential pathway for bacterial survival, making it an attractive target for antimicrobial drugs.

Proposed Signaling Pathway of Fatty Acid Synthesis Inhibition:

Caption: Proposed mechanism of antibacterial action of this compound via inhibition of fatty acid synthesis.

This diagram illustrates a hypothetical pathway where this compound inhibits a key enzyme in the bacterial fatty acid synthesis pathway. This disruption would lead to a loss of cell membrane integrity and ultimately inhibit bacterial growth. It is crucial to emphasize that this pathway is based on a proposed mechanism and requires further experimental validation through detailed microbiological and biochemical studies.

Implications for Drug Development

The potential for this compound and its derivatives to act as inhibitors of bacterial fatty acid synthesis presents an interesting avenue for the development of new antimicrobial agents. The difference between bacterial (Type II) and mammalian (Type I) fatty acid synthesis pathways offers the possibility of developing selective inhibitors with minimal host toxicity. However, significant research is required to validate this mechanism, determine the precise molecular target, and assess the compound's efficacy and safety profile in preclinical and clinical studies. Quantitative data, such as Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacteria, are essential to evaluate its potential as a therapeutic agent.

Conclusion

This compound is a compound with a rich history rooted in classical organic synthesis. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible molecule for further investigation. While its current applications are primarily in the fragrance industry, the preliminary suggestions of its antimicrobial activity warrant further exploration. For drug development professionals, the potential of this compound and its analogs as inhibitors of bacterial fatty acid synthesis presents a compelling, albeit currently unproven, opportunity for the discovery of novel antibiotics. This technical guide provides a solid foundation of the existing knowledge on this compound, highlighting the need for further research to unlock its full potential.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (3S)-3-Phenylbutan-2-one | C10H12O | CID 15557104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. aroonchande.com [aroonchande.com]

The Strategic Utility of 3-Phenylbutan-2-one in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Phenylbutan-2-one, a mixed alkyl-aromatic ketone, serves as a highly versatile and strategic building block in organic synthesis. Its unique structure, featuring a prochiral center adjacent to a reactive carbonyl group, makes it an ideal model substrate and starting material for the synthesis of complex chiral molecules. This technical guide explores the core applications of this compound, focusing on its pivotal role in diastereoselective and enantioselective transformations. We present key quantitative data, detailed experimental protocols for its application in stereoselective Grignard reactions and biocatalytic kinetic resolutions, and discuss its significance as a precursor to valuable chiral intermediates for the pharmaceutical industry.

Introduction to this compound

This compound (C₁₀H₁₂O) is an organic compound that sits at the intersection of ketone and aromatic chemistry.[1] Its structure consists of a butanone backbone with a phenyl group at the C3 position, creating a stereogenic center. This feature is of paramount importance in pharmaceutical synthesis, where the biological activity of a drug molecule is often dictated by its specific stereochemistry.[1] The presence of the electrophilic carbonyl carbon makes this compound highly susceptible to nucleophilic addition, a fundamental reaction pathway for this molecule.[1]

While also used as a fragrance ingredient in cosmetics and perfumes, its primary value in research and development lies in its function as an intermediate for constructing more complex chemical architectures.[2] The ability to control the stereochemical outcome of reactions at its chiral center and carbonyl group allows for the synthesis of specific enantiomers or diastereomers, which is a critical challenge and an active area of research in drug development.[1]

Key Applications in Asymmetric Synthesis

The synthetic utility of this compound is most profoundly demonstrated in the field of asymmetric synthesis, where it serves as a prochiral substrate for generating new stereocenters with high levels of control.

Diastereoselective Synthesis of Tertiary Alcohols via Nucleophilic Addition

A well-documented application of this compound is its reaction with organometallic reagents, such as Grignard or organolithium compounds, to form tertiary alcohols. When a nucleophile like a phenylmetallic reagent adds to the carbonyl group, a new stereocenter is formed. The relationship between the existing stereocenter at C3 and the new one at C2 results in two possible diastereomeric products: (2R,3S/2S,3R)-2,3-diphenylbutan-2-ol and (2S,3S/2R,3R)-2,3-diphenylbutan-2-ol.

The stereoselectivity of this addition is highly dependent on the reaction conditions.[3] Research has shown that the choice of the metal in the phenylmetallic reagent significantly impacts the diastereomeric ratio of the resulting alcohol.[3][4] "Harder" metals, following the Hard and Soft Acids and Bases (HSAB) theory, tend to favor the formation of the (RS/SR) diastereomer.[3] This stereochemical control makes this compound an excellent model substrate for studying the factors that govern nucleophilic additions to chiral ketones.[3]

Data Presentation

The following table summarizes the influence of the phenylmetallic reagent on the stereoselectivity of the addition reaction to (±)-3-phenylbutan-2-one, yielding the diastereomeric tertiary alcohols.

| Entry | Reagent | Metal Hardness | Predominant Diastereomer | Reference |

| 1 | Phenyllithium (PhLi) | High | (RS/SR) | [3] |

| 2 | Phenylmagnesium Bromide (PhMgBr) | Medium | (SS/RR) | [3] |

| 3 | Triphenylaluminum (Ph₃Al) | Low | (SS/RR) | [3] |

Note: The data presented is based on described trends where harder metals yield a larger percentage of the (RS)-tertiary alcohol.[3] The exact ratios can vary with solvent and temperature.

Logical Relationship: Factors Influencing Diastereoselectivity

Caption: Factors controlling the diastereoselective outcome of nucleophilic addition.

Enantioselective Biocatalysis: Kinetic Resolution

For the synthesis of enantiomerically pure compounds, biocatalysis offers a powerful and green alternative to traditional chemical methods. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the oxidation of ketones to esters.[1] This reaction can be highly enantioselective, making it an excellent tool for the kinetic resolution of racemic ketones.[1]

In a kinetic resolution, one enantiomer of the racemic starting material reacts much faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer and the product ester, both in high enantiomeric excess. Studies have shown that BVMOs, such as Phenylacetone Monooxygenase (PAMO), are effective in the kinetic resolution of this compound.[5] For instance, a BVMO from Pseudomonas fluorescens has been reported to resolve this compound with a high enantioselectivity factor (E = 82).[5] This biocatalytic approach provides access to both (R)- and (S)-3-phenylbutan-2-one and their corresponding chiral ester products, which are valuable building blocks for further synthesis.[1]

Experimental Workflow: Biocatalytic Kinetic Resolution

Caption: Workflow for the kinetic resolution of this compound via a BVMO.

Methodologies and Experimental Protocols

The following protocols are representative methodologies for the key transformations discussed. Researchers should adapt these procedures based on specific laboratory conditions and safety protocols.

Protocol: Diastereoselective Grignard Reaction with Phenylmagnesium Bromide

Objective: To synthesize 2,3-diphenylbutan-2-ol from this compound via a Grignard reaction, illustrating a typical nucleophilic addition.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Bromobenzene

-

Iodine crystal (as initiator)

-

(±)-3-Phenylbutan-2-one

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Grignard Reagent: All glassware must be rigorously flame- or oven-dried. In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine. A solution of bromobenzene in anhydrous diethyl ether is placed in the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated, often with gentle warming, as indicated by bubble formation and the disappearance of the iodine color. Once initiated, the remaining bromobenzene solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.

-

Reaction with Ketone: The Grignard reagent is cooled in an ice bath. A solution of this compound in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reaction. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 30-60 minutes.

-

Workup and Quenching: The reaction mixture is again cooled in an ice bath. It is quenched by the slow, dropwise addition of cold, saturated aqueous NH₄Cl solution. This hydrolyzes the magnesium alkoxide complex and dissolves the inorganic magnesium salts.

-

Extraction and Purification: The mixture is transferred to a separatory funnel. The aqueous layer is separated and extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude tertiary alcohol product.

-

Analysis: The crude product can be analyzed by NMR spectroscopy to determine the diastereomeric ratio and purified by column chromatography or recrystallization.

Protocol: Biocatalytic Kinetic Resolution using a BVMO

Objective: To perform an enantioselective kinetic resolution of racemic this compound using a whole-cell biocatalyst expressing a Baeyer-Villiger monooxygenase.

Materials:

-

Whole E. coli cells recombinantly expressing a suitable BVMO (e.g., PAMO).

-

Racemic this compound.

-

Phosphate or TRIS buffer (e.g., 50 mM, pH 7.5-8.5).

-

Glucose (for cofactor regeneration).

-

Glucose Dehydrogenase (GDH) (optional, often co-expressed in cells).

-

NADP⁺ (catalytic amount).

-

Ethyl acetate (for extraction).

Procedure:

-

Biocatalyst Preparation: The recombinant E. coli cells are grown and induced to express the BVMO. The cells are then harvested by centrifugation and washed with buffer to produce a concentrated cell paste or suspension (resting cells).

-

Reaction Setup: In a temperature-controlled shaker flask, the cell suspension is added to the buffer. Glucose (as an energy source for cofactor regeneration) and a catalytic amount of NADP⁺ are added.

-

Substrate Addition: The racemic this compound is added to the reaction mixture. To avoid substrate inhibition, it may be added neat or as a solution in a water-miscible co-solvent like DMSO, typically to a final concentration of 5-20 mM.

-

Bioconversion: The flask is incubated at a controlled temperature (e.g., 25-30 °C) with vigorous shaking to ensure sufficient aeration, which is critical for the oxygen-dependent enzyme. The reaction progress is monitored over time (e.g., 4-24 hours) by taking aliquots and analyzing them by chiral GC or HPLC.

-

Workup and Extraction: Once the desired conversion (ideally close to 50%) is reached, the reaction is stopped. The entire mixture is extracted with an organic solvent such as ethyl acetate. The cell debris is removed by centrifugation or filtration.

-

Analysis and Isolation: The organic extract contains the unreacted (S)-ketone and the (R)-ester product. The enantiomeric excess (e.e.) of both compounds and the conversion are determined by chiral chromatography. The products can then be separated and purified using column chromatography.

Significance in Drug Discovery and Development

The demand for enantiomerically pure compounds in the pharmaceutical industry is substantial, as the therapeutic effect of a drug is often associated with a single enantiomer, while the other may be inactive or cause adverse effects.[6] Chiral building blocks—enantiomerically pure intermediates—are therefore essential for the efficient synthesis of complex drug candidates.[7][]

This compound is a prime example of a precursor to such building blocks.[7] The synthetic methods described herein transform a simple, achiral or racemic starting material into valuable chiral products:

-

Chiral Tertiary Alcohols: These are common structural motifs in natural products and pharmaceuticals.

-

Enantiopure Ketones and Esters: Obtained from kinetic resolution, these compounds serve as versatile intermediates. The chiral ketone can undergo further stereospecific reactions, while the chiral ester can be hydrolyzed to a chiral alcohol or used in other transformations.

By providing controlled access to these chiral intermediates, this compound plays a crucial role in the early stages of drug discovery, facilitating the synthesis of compound libraries for lead optimization and the development of scalable routes for active pharmaceutical ingredients (APIs).[6]

Logical Flow: From Prochiral Ketone to Chiral Drug Candidate

Caption: Synthetic pathway from a simple ketone to a complex pharmaceutical agent.

Conclusion

This compound is more than a simple ketone; it is a strategic tool for the stereocontrolled synthesis of complex organic molecules. Its applications in diastereoselective nucleophilic additions and enantioselective biocatalytic resolutions highlight its value in modern synthetic chemistry. For researchers, scientists, and drug development professionals, understanding the reactivity and potential of this versatile building block opens doors to the efficient and elegant synthesis of the chiral compounds that are fundamental to the next generation of pharmaceuticals. The continued exploration of new catalysts and reaction conditions will undoubtedly expand the synthetic utility of this compound even further.

References

- 1. research.rug.nl [research.rug.nl]

- 2. researchgate.net [researchgate.net]

- 3. biologie.rwth-aachen.de [biologie.rwth-aachen.de]

- 4. This compound | C10H12O | CID 97744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Carbonyl Group Reactivity of 3-Phenylbutan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbonyl group in 3-phenylbutan-2-one, a mixed alkyl-aromatic ketone. The document details the electronic and steric factors governing its reactivity, explores key reaction pathways, presents quantitative data, and outlines experimental protocols.

Introduction to this compound

This compound is an organic compound featuring a carbonyl group bonded to a methyl group and a sec-butyl group, with a phenyl substituent at the 3-position.[1] This structure places the molecule at the intersection of ketone and aromatic chemistry, leading to a unique reactivity profile. The core of its chemical behavior lies in the electrophilic nature of the carbonyl carbon, which is a primary site for nucleophilic attack.[1]

The reactivity of this carbonyl group is modulated by a combination of electronic and steric effects imparted by the adjacent substituents. Understanding these factors is crucial for predicting reaction outcomes and designing synthetic pathways in drug development and other chemical industries.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂O | [2] |

| Molecular Weight | 148.20 g/mol | [2][3] |

| CAS Number | 769-59-5 | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 225-226 °C | |

| Melting Point | -4.5 °C | |

| Density | 0.976 g/mL | |

| Solubility | Soluble in ethanol, acetone, ether |

Factors Governing Carbonyl Reactivity

The reactivity of the carbonyl carbon in this compound is a balance between electronic effects, which influence its electrophilicity, and steric effects, which dictate the accessibility of the electrophilic center to nucleophiles.

Electronic Effects

The carbonyl group is inherently polar due to the higher electronegativity of oxygen compared to carbon. This creates a partial positive charge (δ+) on the carbonyl carbon, making it electrophilic.[1] The adjacent alkyl groups (methyl and 1-phenylethyl) are electron-donating, which slightly reduces the electrophilicity of the carbonyl carbon by stabilizing the partial positive charge.[4] However, the phenyl group's electronic influence is more complex. While it can donate electron density through resonance, its inductive effect is electron-withdrawing, which can modulate the overall electron density at the reaction center.

Steric Hindrance

The approach of a nucleophile to the carbonyl carbon is sterically hindered by the two adjacent substituents: the methyl group and the larger 1-phenylethyl group.[1] The bulky phenyl group, in particular, creates significant steric congestion, which can slow down the rate of nucleophilic attack compared to less substituted ketones.[4] This steric hindrance also plays a critical role in directing the stereochemical outcome of additions to the chiral center at C3.

Caption: Factors influencing carbonyl reactivity.

Key Reactions of the Carbonyl Group

The electrophilic carbonyl carbon of this compound is susceptible to a variety of nucleophilic addition reactions.

Nucleophilic Addition with Organometallic Reagents

Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the carbonyl carbon. These reactions are fundamental for forming new carbon-carbon bonds. The reaction with phenylmetallic compounds has been studied to understand stereochemical control.[5]

The stereoselectivity of these additions is highly dependent on the metal cation.[1] For instance, the reaction with phenyllithium tends to yield the syn-adduct, whereas Grignard reagents can favor the anti-adduct.[1] This highlights the sensitivity of the reaction's stereochemical course to the specific nature of the nucleophile and reaction conditions.

Table 2: Stereoselectivity of Phenylmetallic Addition to (±)-3-Phenylbutan-2-one

| Reagent | Solvent | Additive | Temperature (°C) | Product Ratio (RS:SS) | Reference |

| PhMgBr | Diethyl Ether | None | 30 | 45:55 | [6] |

| PhMgBr | Diethyl Ether | MgBr₂ | 30 | 45:55 | [6] |

| PhMgBr | THF | None | 30 | 56:44 | [6] |

| PhLi | Diethyl Ether | None | 30 | 66:34 | [6] |

| Ph₂Al | Benzene | None | 30 | 33:67 | [6] |

Note: (RS) and (SS) refer to the diastereomeric tertiary alcohol products.

The rate and selectivity can be further influenced by electrophilic catalysis. Lewis acids, including metal cations from the reagents themselves or added salts like LiClO₄, can coordinate to the carbonyl oxygen.[1] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack and influencing the transition state stability, thereby altering the product ratio.[1][6]

Enolate Formation and Aldol Condensation

The protons on the carbons alpha to the carbonyl group (α-hydrogens) are acidic (pKa ≈ 16-20) and can be removed by a suitable base to form a nucleophilic enolate.[1][4] this compound has two α-carbons, C1 (a methyl group) and C3 (a methine group), allowing for the formation of two different enolates.

The resulting enolate is a powerful carbon nucleophile that can participate in reactions such as the aldol condensation.[1] In a self-condensation, the enolate of one molecule attacks the carbonyl carbon of another molecule, forming a β-hydroxyketone, which can then dehydrate upon heating to yield an α,β-unsaturated ketone.[7]

Caption: Aldol condensation workflow.

Wittig Reaction

The Wittig reaction is a powerful method for converting ketones into alkenes.[8] It involves the reaction of the ketone with a phosphorus ylide (a Wittig reagent).[9] The reaction proceeds through a betaine intermediate which collapses to a four-membered oxaphosphetane ring. This intermediate then fragments to yield the desired alkene and a stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10]